molecular formula C6H7N3O2 B1361840 2-Methylamino-5-nitropyridine CAS No. 4093-89-4

2-Methylamino-5-nitropyridine

Cat. No. B1361840
CAS RN: 4093-89-4
M. Wt: 153.14 g/mol
InChI Key: QCSKSRVVPACJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-5-nitropyridine is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2-Methylamino-5-nitropyridine can be achieved through a ring cleavage methodology reaction . A specific operation involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material .


Molecular Structure Analysis

The molecular structure of 2-Methylamino-5-nitropyridine has been elucidated by single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .


Physical And Chemical Properties Analysis

2-Methylamino-5-nitropyridine is a solid substance with a molecular weight of 153.14 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Specific Scientific Field: Structural Chemistry .
  • Summary of the Application: “2-Methylamino-5-nitropyridine” is used in the study of π-electron delocalization in N-methylamino-nitropyridine derivatives . The crystal and molecular structures of 3-(N-methylamino)-2-nitropyridine, 5-(N-methylamino)-2-nitropyridine and 2-(N-methylamino)-5-nitropyridine have been characterized by X-ray diffraction .
  • Methods of Application or Experimental Procedures: To perform conformational analysis, the geometries of the compounds as well as their conformers and rotamers were optimized at the B3LYP/6-311++G(3df,3pd) level . The resulting data were used to analyze the π-electron delocalization effect in relation to the methylamino group rotation in ortho-, meta- and para- substitution positions .
  • Results or Outcomes: Quantitative aromaticity indices were calculated based on which the electronic structures of the analyzed compounds were estimated . The substituent effect of the methylamino and nitro groups was also characterized by related descriptors . It has been shown that all the used parameters were found to be mutually interrelated with much better correlations for the meta- and para- than the ortho- derivatives .

properties

IUPAC Name

N-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSKSRVVPACJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295515
Record name 2-Methylamino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-5-nitropyridine

CAS RN

4093-89-4
Record name N-Methyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 102502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4093-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylamino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-5-nitropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methylamine gas was bubbled through a stirred solution of 2-chloro-5-nitropyridine (4 g, 25.2 mmol) in dichloromethane (60 mL), at room temperature, until saturation had occurred. The resulting yellow precipitate was then filtered off, washed with dichloromethane and dried under vacuum to afford the title compound as a yellow solid in 80% yield, 3.07 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

3-Nitro-6-chloropyridine (5 g, 31.5 mmol) was added to 10 ml of a 30% solution of methylamine in ethanol, followed by reaction at room temperature for 5 minutes. Then, recrystallization from chloroform-hexane gave 4.92 g of the intended product as yellow crude crystals.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-5-nitro-pyridine (4 g, 19.7 mmol) and methylamine (2 M in THF, 15 mL, 30 mmol) in methylene chloride (40 mL) was heated at 50 degrees overnight. After cooling to room temperature, the reaction mixture was concentrated to give methyl-(5-nitro-pyridin-2-yl)-amine that was used in the following step without purification. Acetic anhydride (9.3 mL, 98.5 mmol) was added to the solution of methyl-(5-nitro-pyridin-2-yl)-amine (3.01 g, 19.7 mmol), pyridine (24 mL, 197 mmol), and a catalytic amount of 4-dimethylamino-pyridine (DMAP) in methylene chloride (40 mL). The resulted mixture was heated at 90 degrees for overnight. After the reaction was complete, solvent was removed, and then ethyl acetate was added. The ethyl acetate solution was extracted three times with water. Organic layers were combined, washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck silica gel 60, 230-400 mesh, 50% ethyl acetate in hexane for 20 min) gave N-methyl-N-(5-nitro-pyridin-2-yl)-acetamide.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-5-nitropyridine
Reactant of Route 2
2-Methylamino-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Methylamino-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Methylamino-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Methylamino-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Methylamino-5-nitropyridine

Citations

For This Compound
33
Citations
JM Bakke, H Svensen - Tetrahedron Letters, 2001 - Elsevier
… Wozniak reacted several nitropyridines in liquid methylamine at −7C and obtained a 65% yield of 2-methylamino-5-nitropyridine together with a 3% yield of the di-aminated product 2,6-…
Number of citations: 28 www.sciencedirect.com
K Laihia, E Kolehmainen, R Kauppinen… - … Acta Part A: Molecular …, 2002 - Elsevier
… Unfortunately nitration of 2-methylaminopyridine N-oxide does not lead to 2-methylnitraminopyridine N-oxide only to its rearrangement product, eg 2-methylamino-5-nitropyridine N-…
Number of citations: 31 www.sciencedirect.com
G Bianchi, AG Burton, CD Johnson… - Journal of the Chemical …, 1972 - pubs.rsc.org
Rate constants for the nitration of the title compounds have been determined and compared with those for 2-dimethylamino-, 2-dimethylamino-5-nitro-, and 4-dimethylamino-pyridine. …
Number of citations: 0 pubs.rsc.org
YM Yutilov, RM Bystrova - Chemistry of Heterocyclic Compounds, 1971 - Springer
… Calculated for C7H~N402, ~ C 47.19; H 3.39; N 31.45] proved to be identical with the compound obtained from 3-amino-2-methylamino-5-nitropyridine (III) and formic acid, which shows …
Number of citations: 2 link.springer.com
JD Reinheimer, N Sourbatis… - Canadian journal of …, 1984 - cdnsciencepub.com
… Removal of the solvent, DMF, was easier than removal of DMSO and the yellow solid, 2-methylamino-5-nitropyridine, crystallized readily. The dimethylamino compound was removed …
Number of citations: 14 cdnsciencepub.com
RM Bystrova, YM Yutilov - Chemistry of Heterocyclic Compounds, 1971 - Springer
… Calculated for C7H~N402, ~ C 47.19; H 3.39; N 31.45] proved to be identical with the compound obtained from 3-amino-2-methylamino-5-nitropyridine (III) and formic acid, which shows …
Number of citations: 2 link.springer.com
JH Blanch, K Fretheim - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Steam distillation of a solution of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide yields a mixture of 2-methylaminopyridine-3-carbaldehyde (I) and the corresponding …
Number of citations: 8 pubs.rsc.org
T Endo, J Zemlicka - The Journal of Organic Chemistry, 1988 - ACS Publications
Oxidation of IV^ methyladenosine (la) or the corresponding tribenzoate lb with m-chloroperoxybenzoic acid gave IV^-oxides 2a and2b whereas IV6AI6-dimethyladenosine tribenzoate (…
Number of citations: 10 pubs.acs.org
AG Burton, RD Frampton, CD Johnson… - Journal of the Chemical …, 1972 - pubs.rsc.org
Preparative nitration of the title compounds in sulphuric acid affords products nitrated ortho or para to the dimethylamino-group in good yields for 2- and 4-dimethylaminopyridines and …
Number of citations: 14 pubs.rsc.org
AR Katritzky, S Rachwal, B Rachwal - Journal of the Chemical Society …, 1987 - pubs.rsc.org
Mono-N-alkylation of aromatic and heteroaromatic amines is achieved in high yield by NaBH4 reduction of the adducts formed from benzotriazole, aliphatic aldehydes and the amines. …
Number of citations: 74 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.